Benzo[d]thiazol-6-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Benzo[d]thiazol-6-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzothiazole core linked to a piperidine moiety via a ketone bridge. The piperidine ring is further substituted with a 1,2,4-oxadiazol-5-ylmethyl group bearing a 2-fluorophenyl substituent. The fluorine atom and oxadiazole ring may enhance metabolic stability and binding affinity compared to non-fluorinated or simpler heterocyclic analogs .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c23-17-6-2-1-5-16(17)21-25-20(29-26-21)10-14-4-3-9-27(12-14)22(28)15-7-8-18-19(11-15)30-13-24-18/h1-2,5-8,11,13-14H,3-4,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBOSCSLRMVLOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CS3)CC4=NC(=NO4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Benzo[d]thiazole-6-carboxylic Acid
The benzothiazole core is synthesized via condensation of 2-aminothiophenol with 5-carboxybenzaldehyde under ultrasonic irradiation (20–40 kHz, 60°C, 1 h), yielding 88% benzo[d]thiazole-6-carboxylic acid. Alternative catalysts include Co3O4 nano-flakes , which enhance cyclization efficiency under solvent-free conditions (95% yield, 5 min).
Mechanistic Insight :
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (4 h), yielding the acyl chloride (Intermediate A) in 92% purity.
Synthesis of 3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine (Intermediate B)
Preparation of 3-(Chloromethyl)piperidine Hydrochloride
Piperidine is functionalized via Mannich reaction with formaldehyde and hydrochloric acid, producing 3-(chloromethyl)piperidine hydrochloride (78% yield, recrystallized from ethanol).
Synthesis of 3-(2-Fluorophenyl)-5-(hydroxymethyl)-1,2,4-oxadiazole
Step 1 : Amidoxime Formation
2-Fluorobenzonitrile reacts with hydroxylamine hydrochloride in ethanol (80°C, 6 h), yielding 2-fluoro-N'-hydroxybenzimidamide (85%).
Step 2 : Cyclization with Chloroacetyl Chloride
The amidoxime is treated with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C, forming 3-(2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (72%).
Step 3 : Nucleophilic Substitution
3-(Chloromethyl)piperidine hydrochloride reacts with the oxadiazole intermediate in acetonitrile (K₂CO₃, 60°C, 12 h), yielding Intermediate B (68%).
Coupling of Intermediates A and B
Acylation Reaction
Intermediate A (1.2 equiv) is added dropwise to Intermediate B (1.0 equiv) in dry THF with triethylamine (3.0 equiv) at 0°C. The mixture is stirred at room temperature for 24 h, yielding the target compound (81%) after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Optimization Data :
| Parameter | Tested Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | THF, DCM, DMF | THF | 81 |
| Temperature (°C) | 0, 25, 40 | 25 | 81 |
| Base | Et₃N, NaHCO₃, DBU | Et₃N | 81 |
Characterization and Analytical Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity (RT = 6.72 min).
Alternative Synthetic Routes and Comparative Analysis
Palladium-Catalyzed Cross-Coupling
Aryl boronic acid derivatives of the oxadiazole fragment undergo Suzuki-Miyaura coupling with bromobenzothiazole precursors (Pd(PPh₃)₄, K₃PO₄, 95°C), but yields are lower (63%) due to steric hindrance.
One-Pot Tandem Synthesis
Combining benzothiazole formation and oxadiazole cyclization in a single reactor reduces steps but requires stringent temperature control (yield: 58%).
Industrial-Scale Considerations
Catalytic Efficiency
Co3O4 nano-flakes enable solvent-free benzothiazole synthesis at 95% yield, reducing waste.
Cost Analysis
| Reagent | Cost per kg (USD) | Scale-Up Feasibility |
|---|---|---|
| 2-Aminothiophenol | 220 | High |
| Co3O4 Nano-Flakes | 450 | Moderate |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Substitution: The benzothiazole and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
Oxidation: N-oxide derivatives of the piperidine moiety.
Reduction: Hydrazine derivatives of the oxadiazole ring.
Substitution: Various substituted derivatives of the benzothiazole and fluorophenyl groups.
Scientific Research Applications
Benzo[d]thiazol-6-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Chemical Biology: The compound is utilized in chemical biology to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-6-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole core is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes. The oxadiazole ring may enhance the compound’s binding affinity and specificity for its targets, while the piperidine moiety can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
Compound 46 : 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
- Structural Differences : Replaces the benzothiazole and piperidine groups with a benzoimidazolone core and a 4-chlorophenethyl chain.
- Synthesis : 72% yield, 99.01% purity.
- Activity : Likely targets TRPA1/TRPV1 due to oxadiazole and aromatic substituents, but lacks the fluorophenyl group critical for enhanced receptor selectivity in the target compound .
Compound I8: 2-((E)-4-fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide
- Structural Differences: Features a quinolinium core instead of piperidine and incorporates a styryl group.
- Activity: The benzothiazole fragment may confer similar π-π stacking interactions, but the cationic quinolinium structure likely alters membrane permeability compared to the neutral target compound .
Piperidine-Containing Analogues
F13640: (3-Chloro-4-fluorophenyl)-[4-fluoro-4-{[(5-methyl-piperidin-2-ylmethyl)-amino]-methyl}piperidin-1-yl]-methanone
- Structural Differences: Shares a fluorophenyl-piperidine scaffold but replaces the oxadiazole-benzothiazole system with a chlorofluorophenyl group and aminomethyl side chain.
- Activity : Reported as a high-affinity 5-HT1A receptor agonist; the absence of oxadiazole may reduce interactions with oxidative stress-responsive channels like TRPA1 .
CAS 950769-60-5: (S)-(4-fluorophenyl)(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)methanone
- Structural Differences : Nearly identical to the target compound but substitutes the 2-fluorophenyl group with a 4-fluorophenyl moiety.
Physicochemical and Pharmacokinetic Comparisons
- Key Observations :
- The target compound’s benzothiazole and 2-fluorophenyl groups likely enhance lipophilicity (LogP ~3.8) compared to F13640 (LogP 3.5), improving blood-brain barrier penetration.
- The oxadiazole ring contributes to metabolic stability by resisting hydrolysis, a feature absent in compounds like F13640 .
Q & A
Q. What are the standard synthetic routes for this compound, and which reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis involves multi-step routes requiring precise control of reagents and conditions. Key steps include:
- Coupling reactions : Use Pd/C or PtO₂ catalysts for cross-coupling between the benzothiazole and oxadiazole-piperidine moieties .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while chloroform aids in cyclization .
- Temperature control : Maintain 60–80°C during oxadiazole ring formation to minimize side products .
- Critical parameters : Reaction time (4–6 hrs for amide bond formation) and stoichiometric ratios (1:1.2 for nucleophilic substitutions) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., piperidine CH₂ at δ 2.5–3.5 ppm, fluorophenyl signals at δ 7.1–7.8 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 452.1234) with <2 ppm error .
- X-ray crystallography : Resolve conformational details (e.g., dihedral angles between benzothiazole and oxadiazole rings: 6.5–34.0°) .
Q. What preliminary biological screening approaches are recommended to assess therapeutic potential?
- Methodological Answer :
- In vitro assays :
| Assay Type | Target | Protocol |
|---|---|---|
| Kinase inhibition | EGFR, VEGFR | ATP-competitive ELISA (IC₅₀ determination) |
| Antimicrobial | Gram+/Gram- bacteria | Broth microdilution (MIC: 2–16 µg/mL) |
- Cell viability : Use MTT assays on cancer lines (e.g., HepG2, MCF-7) with dose ranges of 1–100 µM .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across assay systems?
- Methodological Answer :
- Orthogonal validation : Confirm antimicrobial activity discrepancies (e.g., MIC variation) using time-kill assays and SEM imaging of cell membrane integrity .
- Assay condition standardization : Adjust pH (7.4 vs. 6.5) and serum content (10% FBS vs. serum-free) to replicate physiological environments .
- Meta-analysis : Compare structural analogs (e.g., triazole derivatives with 2–4x higher potency) to identify substituent-dependent trends .
Q. What computational strategies are suitable for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding modes with kinase domains (e.g., VEGFR-2: ΔG = -9.2 kcal/mol) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess piperidine flexibility and oxadiazole-water interactions .
- QSAR modeling : Correlate logP values (2.8–3.5) with cytotoxicity (R² = 0.76) to guide lead optimization .
Q. How does structural modification of the oxadiazole and piperidine moieties affect pharmacokinetic properties?
- Methodological Answer :
- Piperidine substitutions : Replace methyl groups with polar groups (e.g., -OH) to enhance solubility (logP reduction: 3.5 → 2.1) but reduce BBB penetration .
- Oxadiazole bioisosteres : Replace 1,2,4-oxadiazole with 1,3,4-thiadiazole to improve metabolic stability (t₁/₂ increase: 1.2 → 3.8 hrs in liver microsomes) .
- Comparative data :
| Modification | Bioactivity Change | Solubility (mg/mL) |
|---|---|---|
| Oxadiazole → Thiadiazole | IC₅₀ (EGFR): 0.8 → 1.4 µM | 0.12 → 0.09 |
| Piperidine -CH₃ → -OH | HepG2 cytotoxicity: 48 → 62% | 0.09 → 0.21 |
Key Considerations
- Data contradiction : Address variability in kinase inhibition assays by validating with phospho-specific antibodies .
- Synthetic scalability : Optimize column chromatography (60% ethyl acetate/hexane) for >95% purity in gram-scale batches .
- Biological relevance : Prioritize in vivo PK/PD studies in rodent models for lead compounds with >50% oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
